Hexadecanoic acid, 2-(acetylamino)-
Description
Contextualizing N-Acylated Fatty Acids in Chemical Biology Research
N-acyl amino acids (NAAs) represent a significant family of endogenous signaling molecules, characterized by a long-chain fatty acid linked to an amino acid via an amide bond. nih.gov These compounds are integral to a complex lipid signaling network, often referred to as the "endocannabinoidome," which also includes the well-known endocannabinoids. nih.gov The discovery of N-arachidonoyl-ethanolamine (anandamide) as a ligand for cannabinoid receptors sparked a wave of research into related fatty acid amides, including NAAs. nih.gov
In the realm of chemical biology, N-acylated fatty acids are recognized for their diverse biological activities. nih.gov Depending on the specific fatty acid and amino acid components, these molecules can modulate a wide array of physiological processes. nih.gov For instance, various N-acyl alanines have demonstrated antiproliferative effects, while stearoyl derivatives of certain amino acids have shown neuroprotective properties. nih.gov The structural diversity of NAAs allows for a wide range of functions, making them a fertile ground for research into novel therapeutic agents and biological probes.
Interdisciplinary Significance of Hexadecanoic acid, 2-(acetylamino)- Studies
The study of Hexadecanoic acid, 2-(acetylamino)- and its analogs extends beyond the confines of chemical biology, touching upon fields such as microbiology, materials science, and pharmacology. Research into the broader class of N-palmitoyl amino acids, to which Hexadecanoic acid, 2-(acetylamino)- belongs, has revealed their potential as antimicrobial agents. This opens up avenues for the development of new strategies to combat bacterial infections.
Furthermore, the self-assembling properties of some N-acylated amino acids make them attractive for applications in nanotechnology and drug delivery. Their amphiphilic nature allows for the formation of micelles and other nanostructures that can encapsulate and transport therapeutic molecules. The interdisciplinary nature of this research underscores the importance of understanding the fundamental properties of compounds like Hexadecanoic acid, 2-(acetylamino)- to unlock their full potential across various scientific and technological domains.
Detailed Research Findings
While specific research exclusively focused on Hexadecanoic acid, 2-(acetylamino)- is still emerging, studies on the broader class of N-palmitoyl amino acids provide valuable insights into its potential properties and applications.
Synthesis and Chemical Properties
The synthesis of N-acylated amino acids can be achieved through various chemical methods. One common approach is the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride in the presence of a base. This method has been successfully employed for the synthesis of various sodium N-palmitoyl amino acids.
Table 1: Physicochemical Properties of Hexadecanoic acid, 2-(acetylamino)-
| Property | Value |
| IUPAC Name | 2-acetamidohexadecanoic acid |
| CAS Number | 101885-60-3 |
| Molecular Formula | C₁₈H₃₅NO₃ |
| Molecular Weight | 313.48 g/mol |
This table presents key identifiers and properties of the compound.
Biological Activities of N-Palmitoyl Amino Acids
Research on N-palmitoyl amino acids has highlighted their potential as bioactive molecules. A notable area of investigation is their antimicrobial activity.
Table 2: Antimicrobial Activity of N-Palmitoyl Amino Acid Surfactants
| Microorganism | Activity |
| Staphylococcus aureus MLS-16 | Good antibacterial activity |
| Bacillus subtilis | Good antibacterial activity |
This table summarizes the observed antimicrobial effects of a class of compounds closely related to the subject of this article.
It is important to note that the biological activity of N-acylated amino acids can be highly specific to the particular combination of the fatty acid and the amino acid. For example, while some N-palmitoyl amino acids exhibit antimicrobial properties, studies on N-palmitoyl glycine (B1666218) have shown a lack of significant antiviral or anti-inflammatory effects in certain experimental models. nih.gov This underscores the necessity for specific research on Hexadecanoic acid, 2-(acetylamino)- to fully elucidate its biological profile.
Structure
2D Structure
Properties
CAS No. |
6955-15-3 |
|---|---|
Molecular Formula |
C18H35NO3 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2-acetamidohexadecanoic acid |
InChI |
InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(18(21)22)19-16(2)20/h17H,3-15H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
QKSZWOKZJCYLBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Occurrence, Isolation, and Biosynthetic Pathways of Hexadecanoic Acid, 2 Acetylamino
Natural Occurrence and Distribution in Biological Systems
The presence of Hexadecanoic acid, 2-(acetylamino)- in various biological systems is inferred from the widespread distribution of its parent compound, hexadecanoic acid (palmitic acid), and the known capabilities of organisms to synthesize N-acylated molecules. Palmitic acid is the most common saturated fatty acid in nature, found in virtually all plants, animals, and microorganisms. wikipedia.org
Microorganisms are prolific producers of a vast array of metabolites, including fatty acids and their derivatives. Engineered microbial platforms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed for the efficient synthesis of free fatty acids. researchgate.net For instance, under specific culture conditions, these microbes can yield significant quantities of fatty acids. nih.govnih.gov The yeast Candida lipolytica has been shown to produce extracellular higher fatty acids, with palmitic acid being a predominant component, when grown on hexadecane. epa.gov
While the direct microbial production of Hexadecanoic acid, 2-(acetylamino)- is not extensively documented, the necessary biochemical machinery is present in many microbes. Bacteria are known to synthesize N-acyl amino acids, which involves the formation of an amide bond between a fatty acid and an amino acid. frontiersin.org This capability suggests that microbes possessing both fatty acid synthesis pathways and N-acetyltransferase enzymes could potentially produce N-acetylated fatty acids. Metabolite profiling of various microbial species is an ongoing area of research that may yet identify this compound as a natural product.
Table 1: Microbial Systems Related to Fatty Acid Production
| Microorganism | Relevance | Key Findings | Citations |
|---|---|---|---|
| Escherichia coli | Engineered for fatty acid production | Can be engineered to efficiently synthesize free fatty acids from glucose. | researchgate.net |
| Saccharomyces cerevisiae | Engineered for fatty acid production | Overexpression of key enzymes increases fatty acid-derived products. | emerginginvestigators.org |
| Candida lipolytica | Natural fatty acid producer | Produces extracellular fatty acids, including palmitic acid. | epa.gov |
| Bacteria (General) | N-acyl amino acid synthesis | Possess enzymatic pathways to form amide bonds between fatty acids and amino acids. | frontiersin.org |
Hexadecanoic acid is a fundamental component of plant lipids, playing crucial roles in membrane structure and energy storage. researchgate.net It is found in a wide variety of plant species and tissues, from oils like palm oil to the waxes on leaves. wikipedia.orgresearchgate.netresearchgate.net For example, it is a major constituent of palm oil and can be found in the essential oils of various plants. wikipedia.orgnih.gov
The identification of Hexadecanoic acid, 2-(acetylamino)- in plants is not yet specifically reported in broad literature. However, gas chromatography-mass spectrometry (GC-MS) analyses of plant extracts frequently identify hexadecanoic acid and its simple esters (e.g., methyl or ethyl esters) as major components. researchgate.netresearchgate.net Given that plants synthesize a diverse array of secondary metabolites, including alkaloids and other nitrogen-containing compounds, it is plausible that N-acetylated fatty acids exist as part of this chemical diversity. They may serve specialized functions within the plant's metabolic or defense systems. jddtonline.info
Table 2: Presence of Hexadecanoic Acid (Palmitic Acid) in Various Plant Sources
| Plant Source | Percentage of Total Fats (Approx.) | Context | Citations |
|---|---|---|---|
| Oil Palm (Elaeis guineensis) | Up to 44% | Major component of palm oil. | wikipedia.org |
| Olive Oil | 8-20% | Common fatty acid constituent. | nih.gov |
| Soybean Oil | ~11% | A common dietary vegetable oil. | webmd.com |
| Ipomoea eriocarpa | Not specified | Identified in leaf extracts. | researchgate.net |
| Moringa oleifera | Not specified | Identified in ethyl acetate (B1210297) fraction of leaf extract. | jddtonline.info |
In animals, hexadecanoic acid is the most abundant saturated fatty acid and a major component of body fat and cell membranes. wikipedia.orgnih.gov It constitutes 21-30% of human depot fat and is vital for energy storage and structural integrity. wikipedia.orgnih.gov The metabolism of fatty acids is a central process in animal physiology.
While direct detection of Hexadecanoic acid, 2-(acetylamino)- is uncommon, related N-acylated compounds are of significant physiological importance. For example, palmitoylethanolamide (B50096) (PEA), an endogenous amide of palmitic acid, is synthesized in animals and functions as a lipid mediator with neuroprotective and anti-inflammatory properties. nih.gov Its precursor is N-palmitoyl-phosphatidylethanolamine, which is formed from palmitic acid. nih.gov Another crucial process is palmitoylation, where a palmitoyl (B13399708) group is attached to proteins, affecting their function and localization within the cell. wikipedia.orgnih.gov These examples highlight the capacity of animal systems to utilize palmitic acid for the synthesis of complex, physiologically active molecules, suggesting a potential for the formation of other N-acylated derivatives.
The prevalence of hexadecanoic acid in nearly all living organisms ensures its continuous release into the environment. It has been identified in various environmental compartments, including freshwater sediments and urban aerosols. nih.govscience.gov The environmental fate of hexadecanoic acid includes biodegradation. For instance, it can be degraded anaerobically by microorganisms in sludge and sediment, eventually being converted to methane (B114726) and carbon dioxide. nih.gov
The environmental presence of Hexadecanoic acid, 2-(acetylamino)- would be contingent on its stability and the prevalence of its biological sources. As a derivative of one of the most common fatty acids, its presence in soils, water, and sediments at trace levels is conceivable, arising from the decomposition of microbial, plant, and animal biomass.
Biosynthesis and Metabolic Precursors of Hexadecanoic acid, 2-(acetylamino)-
The biosynthesis of Hexadecanoic acid, 2-(acetylamino)- can be logically deduced by combining the well-established pathways for the synthesis of its two core components: the hexadecanoic acid backbone and the 2-acetylamino group.
The formation of this compound likely proceeds in a multi-step enzymatic sequence.
Step 1: Biosynthesis of the Hexadecanoic Acid (Palmitate) Backbone The synthesis of fatty acids is a highly conserved and fundamental metabolic process. nih.gov It begins with the precursor molecule acetyl-CoA, which is primarily derived from the metabolism of carbohydrates. wikipedia.orgbyjus.com The key steps are as follows:
Carboxylation of Acetyl-CoA: The pathway is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACC) and is the rate-limiting step in fatty acid synthesis. byjus.commdpi.com
Chain Elongation by Fatty Acid Synthase (FAS): The subsequent reactions are carried out by a large, multi-enzyme complex known as fatty acid synthase (FAS). nih.govbyjus.com
Acetyl-CoA and malonyl-CoA are first transferred to an acyl carrier protein (ACP), forming acetyl-ACP and malonyl-ACP. libretexts.org
A condensation reaction occurs where the acetyl group from acetyl-ACP is combined with the malonyl group from malonyl-ACP, releasing a molecule of CO2 and forming a four-carbon chain. sips.org.in
This is followed by a series of reduction, dehydration, and another reduction step, utilizing NADPH as the reducing agent, to form a saturated four-carbon acyl-ACP. sips.org.in
Iteration: This cycle of condensation, reduction, dehydration, and reduction is repeated six more times, with a malonyl-ACP molecule adding two carbons to the growing chain in each cycle. libretexts.org
Termination: The process terminates when the fatty acid chain reaches 16 carbons in length, at which point the final product, palmitoyl-ACP, is hydrolyzed to release free hexadecanoic acid (palmitate). libretexts.org
Step 2: Formation of the 2-Amino Group The introduction of an amino group at the C-2 (alpha) position of the fatty acid is a critical step. While the biosynthesis of alpha-amino fatty acids is not as universally characterized as canonical fatty acid synthesis, it is a known biological process. This step would likely involve an aminotransferase enzyme that transfers an amino group from a donor molecule (like an amino acid) to a 2-keto fatty acid precursor.
Step 3: N-Acetylation The final step is the acetylation of the 2-amino group. This is a common biochemical modification.
Activation of the Fatty Acid: The synthesized 2-aminohexadecanoic acid would likely be activated, often by conversion to a thioester such as 2-aminohexadecanoyl-CoA.
Amide Bond Formation: An N-acetyltransferase enzyme would then catalyze the transfer of an acetyl group, typically from acetyl-CoA, to the amino group at the C-2 position, forming the final product, Hexadecanoic acid, 2-(acetylamino)-.
An alternative pathway could involve the N-acetylation of an amino acid, followed by its incorporation into a fatty acid-like structure, though the direct modification of the fatty acid chain is more conventional for related compounds. frontiersin.org The biosynthesis of N-acyl aromatic amino acids, for example, utilizes acyl-CoA or acyl-ACP thioesters as the fatty acid donor. frontiersin.org This general mechanism supports the proposed pathway for the synthesis of Hexadecanoic acid, 2-(acetylamino)-.
Genetic Determinants of Biosynthesis
Currently, there is no specific information in the scientific literature identifying the genetic determinants for the biosynthesis of Hexadecanoic acid, 2-(acetylamino)-.
In general, the biosynthesis of N-acyl amino acids involves enzymes that catalyze the formation of an amide bond between a fatty acid (or its activated form, like acyl-CoA) and the amino group of an amino acid. The synthesis of N-acetylated amino acids, for instance, is known to be catalyzed by N-acetyltransferase enzymes, which use acetyl-CoA as the acetyl donor.
Hypothetically, the biosynthesis of Hexadecanoic acid, 2-(acetylamino)- would require the precursor 2-aminohexadecanoic acid and an acetyl donor like acetyl-CoA, mediated by a specific N-acetyltransferase. However, the gene or genes encoding an enzyme with this specific substrate specificity have not been identified.
Table 1: Hypothetical Genetic Determinants for Hexadecanoic acid, 2-(acetylamino)- Biosynthesis
| Gene/Enzyme Class | Function | Status |
| N-acetyltransferase (NAT) | Catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of 2-aminohexadecanoic acid. | Hypothetical; no specific enzyme identified for this substrate. |
| Acyl-CoA Synthetase | Activates hexadecanoic acid to hexadecanoyl-CoA. | General class of enzymes; no specific involvement in this pathway has been documented. |
| Aminotransferase | Potentially involved in the synthesis of the 2-aminohexadecanoic acid precursor. | Hypothetical; pathway not established. |
Metabolic Flux Analysis in Producing Organisms
There are no published studies that have performed a metabolic flux analysis (MFA) specifically targeting the production of Hexadecanoic acid, 2-(acetylamino)-.
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. It is often employed to understand and engineer the production of specific biochemicals. For N-acyl amino acids, MFA could, in theory, be used to identify bottlenecks in precursor supply (such as the availability of the fatty acid and amino acid precursors) and to optimize the metabolic pathways leading to their formation. However, without an identified producing organism or a known biosynthetic pathway, such an analysis for Hexadecanoic acid, 2-(acetylamino)- has not been undertaken.
Table 2: Potential Metabolic Flux Analysis Parameters for Hexadecanoic acid, 2-(acetylamino)- Production
| Parameter | Relevance to Production | Status |
| Precursor Supply Flux | Rate of synthesis of hexadecanoic acid and 2-aminohexadecanoic acid. | Data not available. |
| Acetyl-CoA Flux | Availability of the acetyl donor for the N-acetylation step. | Data not available. |
| Competing Pathway Flux | Flux of precursors into other metabolic pathways (e.g., beta-oxidation, protein synthesis). | Data not available. |
| Product Formation Rate | The rate of synthesis of the final compound. | Data not available. |
Advanced Isolation and Purification Methodologies for Hexadecanoic acid, 2-(acetylamino)- from Complex Matrices
Specific protocols for the advanced isolation and purification of Hexadecanoic acid, 2-(acetylamino)- from any complex matrix have not been described in the literature.
Generally, the isolation of fatty acid derivatives from biological or chemical mixtures involves a series of chromatographic techniques. For a compound like Hexadecanoic acid, 2-(acetylamino)-, a hypothetical purification strategy would likely involve:
Extraction: Initial extraction from a source matrix using organic solvents, with the choice of solvent depending on the polarity of the compound and the nature of the matrix.
Chromatography:
Flash Column Chromatography: Often used for initial fractionation of the crude extract based on polarity.
High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation and purification of individual compounds. Reversed-phase HPLC would likely be effective, separating molecules based on their hydrophobicity.
Gas Chromatography-Mass Spectrometry (GC-MS): While often used for analysis, preparative GC could be employed for the isolation of volatile derivatives of the compound.
Characterization: The structure of the purified compound would then be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
These methodologies are standard for the isolation of related lipids and N-acyl amino acids, but their specific application to Hexadecanoic acid, 2-(acetylamino)- has not been documented.
Chemical Synthesis and Derivatization Strategies for Hexadecanoic Acid, 2 Acetylamino
Total Synthesis of Hexadecanoic acid, 2-(acetylamino)-
The total synthesis of Hexadecanoic acid, 2-(acetylamino)- can be envisioned through several strategic disconnections. A primary approach involves the direct acetylation of 2-aminohexadecanoic acid. This precursor, a long-chain amino acid, can be synthesized or sourced commercially. The acetylation is typically a straightforward N-acylation reaction using agents like acetic anhydride (B1165640) or acetyl chloride under basic conditions.
A more versatile approach, particularly for creating analogs, starts from a protected glycine (B1666218) equivalent which can be alkylated to introduce the C14 side chain (tetradecyl group). Subsequent deprotection and acetylation would yield the final product.
Stereoselective and Asymmetric Synthesis Approaches
The chiral center at the α-carbon (C-2) is a critical feature of Hexadecanoic acid, 2-(acetylamino)-, making stereoselective synthesis paramount for producing enantiomerically pure forms (L- or D-isomers). Several established asymmetric synthesis methodologies for α-amino acids can be adapted for this purpose.
Asymmetric Hydrogenation: A powerful strategy involves the asymmetric hydrogenation of an α,β-unsaturated precursor. For instance, a suitable dehydroamino acid could be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP, to stereoselectively form the desired enantiomer. pharmaguideline.com
Chiral Auxiliaries: Another common method involves attaching a chiral auxiliary to an achiral glycine synthon. The auxiliary directs the stereochemical outcome of a subsequent alkylation reaction with a tetradecyl halide (e.g., 1-bromotetradecane). After the alkylation, the auxiliary is cleaved to yield the enantiomerically enriched 2-aminohexadecanoic acid, which can then be acetylated.
Organocatalysis: Asymmetric organocatalysis offers a metal-free alternative. For example, phase-transfer catalysis using a chiral catalyst could mediate the asymmetric alkylation of a glycine Schiff base. mdpi.com Similarly, MacMillan's imidazolidinone catalysts have been used for the asymmetric synthesis of hydroxy fatty acids via chiral epoxides, a strategy that could potentially be adapted. researchgate.net
A hypothetical stereoselective synthesis could involve the alkylation of a chiral nickel(II) complex of a glycine Schiff base, a method known to provide high enantioselectivity for the synthesis of various α-amino acids.
| Method | Key Reagents/Catalysts | General Applicability | Potential Stereoselectivity |
| Asymmetric Hydrogenation | Rhodium or Ruthenium with chiral ligands (e.g., BINAP, DIPAMP) | Synthesis of various α-amino acids from dehydroamino acid precursors. pharmaguideline.com | High (often >95% ee) |
| Chiral Auxiliary | Evans oxazolidinones, Schöllkopf bis-lactim ethers | Alkylation of glycine equivalents. | High diastereoselectivity |
| Organocatalysis | Chiral phase-transfer catalysts, Proline derivatives | Asymmetric alkylations and other C-C bond formations. mdpi.com | Variable, can be high |
Green Chemistry Methodologies in Synthesis
Incorporating green chemistry principles into the synthesis of Hexadecanoic acid, 2-(acetylamino)- is crucial for developing sustainable processes. Key areas of focus include the use of renewable feedstocks, catalytic methods, and environmentally benign solvents.
Conventional methods for amino acid synthesis can involve toxic reagents and generate significant waste. rsc.org Greener alternatives aim to improve atom economy and reduce environmental impact. The use of biomass, the most abundant renewable resource, is a promising avenue for producing valuable chemicals, including amino acids. rsc.org For the synthesis of the target molecule, this could involve sourcing palmitic acid from plant oils and developing catalytic routes for amination and acetylation.
Catalytic approaches are inherently greener than stoichiometric ones. The use of heterogeneous catalysts can simplify product purification and catalyst recycling. Furthermore, employing safer solvents like water, supercritical fluids, or bio-based solvents like cyclopentyl methyl ether (CPME) can significantly reduce the environmental footprint of the synthesis. nih.govnih.gov Microwave-assisted organic synthesis is another green technique that can enhance reaction rates and reduce energy consumption. rsc.org
Rational Design and Synthesis of Hexadecanoic acid, 2-(acetylamino)- Analogs
The rational design and synthesis of analogs are fundamental for exploring the biological functions and structure-activity relationships (SAR) of a lead compound.
Structure-Activity Relationship (SAR) Driven Analog Generation
SAR studies involve systematically modifying the structure of a molecule to understand how different parts contribute to its activity. For Hexadecanoic acid, 2-(acetylamino)-, several key regions can be targeted for modification to generate a library of analogs for screening. While the specific biological targets of this compound may not be fully elucidated, the principles of SAR-driven synthesis are broadly applicable. nih.gov
Key modifications could include:
Altering the Fatty Acyl Chain: The length and degree of saturation of the hexadecanoyl chain can be varied. Shorter (e.g., myristoyl, C14) or longer (e.g., stearoyl, C18) saturated chains, as well as unsaturated chains (e.g., oleoyl), could be incorporated. This is typically achieved by starting with the corresponding α-amino acid.
Modifying the N-Acyl Group: The N-acetyl group can be replaced with other acyl groups (e.g., propionyl, butyryl) or with functionalized acyl groups to probe steric and electronic requirements.
Introducing Functionality on the Alkyl Chain: Hydroxyl, keto, or other functional groups could be introduced at specific positions along the carbon chain. The synthesis of such analogs would require more complex, multi-step routes, potentially starting from functionalized fatty acids. nih.gov
| Analog Type | Modification Site | Synthetic Precursor Example | Rationale |
| Chain Length Variant | Fatty Acid Backbone | 2-Aminostearic acid | Probe effect of lipophilicity and chain length. |
| Unsaturation Variant | Fatty Acid Backbone | 2-Aminooleic acid | Investigate impact of chain conformation. |
| N-Acyl Variant | Amide Group | 2-Aminohexadecanoic acid + Propionyl chloride | Determine necessity of the methyl group on the acetyl moiety. |
| Functionalized Chain | Fatty Acid Backbone | 2-Amino-12-hydroxyhexadecanoic acid | Introduce polar interactions or metabolic handles. |
Development of Probes and Tagged Derivatives
To investigate the molecular interactions and cellular fate of Hexadecanoic acid, 2-(acetylamino)-, tagged derivatives and probes can be synthesized. These probes typically contain a reporter group, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a bioorthogonal handle for click chemistry.
A common strategy for creating such probes is to attach the tag via a linker to a part of the molecule that is not critical for its biological activity. Alternatively, a small, non-perturbing bioorthogonal tag can be incorporated directly into the structure. For N-acylated compounds, the N-acyl group is an attractive site for modification. For example, an azide (B81097) or alkyne group can be incorporated to serve as a handle for subsequent copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. This approach has been successfully used for metabolic labeling of peptidoglycans with N-acetyl muramic acid probes. nih.gov
A potential synthesis for an alkyne-tagged probe of Hexadecanoic acid, 2-(acetylamino)- would involve the N-acylation of 2-aminohexadecanoic acid with an activated form of pent-4-ynoic acid.
Chemoenzymatic and Biocatalytic Approaches in Synthesis
Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, providing high stereoselectivity under mild reaction conditions. nih.gov Several classes of enzymes are well-suited for the synthesis of N-acylated amino acids.
Aminoacylases: These enzymes, which are used industrially for the resolution of racemic N-acetyl amino acids, can also be employed in the synthetic direction. nih.gov Recently discovered aminoacylases that accept long-chain fatty acids as substrates are particularly promising for synthesizing compounds like N-acetyl-2-aminohexadecanoic acid. nih.gov The reaction could involve the enzymatic coupling of palmitic acid (or an activated ester thereof) with 2-aminohexadecanoic acid.
Lipases: While typically known for ester hydrolysis, lipases can catalyze amide bond formation in non-aqueous media or under thermodynamic control. A lipase (B570770) could be used to acylate 2-aminohexadecanoic acid with an acetyl donor.
Transaminases: The synthesis of the chiral precursor, L-2-aminohexadecanoic acid, can be achieved with high enantiomeric excess using engineered transaminases. These enzymes catalyze the asymmetric amination of a corresponding α-keto acid (2-oxohexadecanoic acid). wisc.edu
Multienzyme Cascades: Combining several enzymes in a one-pot cascade reaction can create highly efficient and sustainable synthetic routes. For instance, a cascade could be designed where a precursor is converted to an α-keto acid, which is then aminated by a transaminase, and finally acetylated by an N-acetyltransferase. rsc.org
The use of immobilized enzymes is particularly advantageous for industrial applications, as it allows for easy separation of the catalyst from the reaction mixture and enhances enzyme stability, enabling continuous flow processes. nih.gov
| Enzyme Class | Reaction Type | Substrates | Key Advantage |
| Aminoacylase | N-Acylation / Resolution | Fatty acid + Amino acid / Racemic N-acyl amino acid | Potential for direct synthesis and high stereoselectivity. nih.gov |
| Lipase | N-Acylation | Acetyl donor + Amino acid | Broad substrate scope and availability. |
| Transaminase | Asymmetric Amination | α-Keto acid + Amine donor | Excellent enantioselectivity for chiral amine synthesis. wisc.edu |
| N-Acetyltransferase | Acetylation | Acetyl-CoA + Amino acid | High specificity for N-acetylation. |
Advanced Analytical Methodologies for Characterization and Quantification of Hexadecanoic Acid, 2 Acetylamino
High-Resolution Chromatographic Techniques
High-resolution chromatographic techniques are fundamental for the separation and analysis of "Hexadecanoic acid, 2-(acetylamino)-" from complex mixtures. These methods offer high sensitivity and resolution, enabling accurate quantification and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds. For "Hexadecanoic acid, 2-(acetylamino)-", derivatization is often a necessary step to increase its volatility and thermal stability, a common practice for analyzing fatty acids and their derivatives. nih.govthepharmajournal.com The derivatized analyte is then introduced into the GC, where it is separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns.
GC-MS has been extensively used for the analysis of related compounds, such as hexadecanoic acid and other fatty acid esters, in various biological and industrial samples. nih.govresearchgate.netnih.gov The electron ionization (EI) mass spectrum of underivatized hexadecanoic acid, for instance, shows a characteristic molecular ion peak and a series of fragment ions that aid in its identification. nist.govresearchgate.net While specific GC-MS studies on "Hexadecanoic acid, 2-(acetylamino)-" are not widely documented, the established protocols for similar N-acetylated and fatty acid compounds provide a solid foundation for its analysis. nih.govnih.gov The use of stable isotope-labeled internal standards, such as deuterated analogues, can significantly improve the accuracy and reproducibility of quantification. nih.gov
Table 1: Illustrative GC-MS Parameters for the Analysis of Fatty Acid Derivatives
| Parameter | Typical Value/Condition | Purpose |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column | Separation of analytes |
| Injector Temperature | 250-300 °C | Vaporization of the sample |
| Oven Temperature Program | Ramped, e.g., 100 °C to 300 °C at 10 °C/min | Elution of compounds with different boiling points |
| Carrier Gas | Helium or Hydrogen | Mobile phase |
| Ionization Mode | Electron Ionization (EI) | Fragmentation of the analyte for structural elucidation |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separation of ions based on m/z |
| Detector | Electron Multiplier | Detection of ions |
This table presents typical parameters and does not represent a specific analysis of "Hexadecanoic acid, 2-(acetylamino)-".
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC)-MS, are indispensable for the analysis of non-volatile and thermally labile compounds like "Hexadecanoic acid, 2-(acetylamino)-". These techniques separate compounds in a liquid mobile phase followed by mass spectrometric detection. nih.gov UPLC, with its use of smaller particle size columns, offers enhanced resolution, sensitivity, and speed compared to conventional HPLC. researchgate.net
LC-MS and UPLC-MS/MS have been successfully applied to the analysis of other N-acetylated compounds, such as N-acetylglutamate and N-acetylneuraminic acid, in complex biological matrices. nih.govnau.edu These methods often employ reversed-phase chromatography with a C18 column, where the separation is based on the hydrophobicity of the analytes. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), providing high selectivity and sensitivity for quantification. nih.gov For "Hexadecanoic acid, 2-(acetylamino)-", a UPLC-MS/MS method would likely involve optimizing the mobile phase composition and gradient to achieve good chromatographic separation, followed by tuning the mass spectrometer to detect the specific precursor and product ions of the target analyte.
Table 2: Potential UPLC-MS/MS Parameters for the Analysis of "Hexadecanoic acid, 2-(acetylamino)-"
| Parameter | Potential Condition | Purpose |
| Column | Acquity BEH C18 (or similar) | Reversed-phase separation |
| Mobile Phase A | Water with 0.1% formic acid | Aqueous component of the mobile phase |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic component of the mobile phase |
| Flow Rate | 0.2-0.5 mL/min | Elution of the analyte |
| Ionization Source | Electrospray Ionization (ESI) | Ionization of the analyte |
| Mass Analyzer | Triple Quadrupole or Orbitrap | High-resolution mass analysis and fragmentation |
| Detection Mode | Selected Reaction Monitoring (SRM) | Specific and sensitive quantification |
This table outlines potential parameters based on methods for similar compounds and would require optimization for "Hexadecanoic acid, 2-(acetylamino)-".
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are crucial for the unambiguous structural elucidation of "Hexadecanoic acid, 2-(acetylamino)-", providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For "Hexadecanoic acid, 2-(acetylamino)-", a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment and conformational analysis.
1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the protons and carbons in the molecule. researchgate.netresearchgate.net The ¹H NMR spectrum would show characteristic signals for the acetyl group, the long aliphatic chain, and the proton attached to the nitrogen. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the hexadecanoyl chain. magritek.com
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. These experiments help in assigning the signals and piecing together the molecular structure. magritek.com Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space interactions between protons, which is invaluable for studying the molecule's preferred conformation in solution. nih.gov Variable temperature NMR studies can also be conducted to investigate conformational equilibria. nih.gov
Table 3: Expected NMR Chemical Shifts for Key Functional Groups in "Hexadecanoic acid, 2-(acetylamino)-"
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.0 | ~23 |
| Acetyl C=O | - | ~170 |
| N-H | ~6-8 | - |
| α-CH | ~4.0-4.5 | ~50-55 |
| Carboxyl C=O | - | ~175-180 |
| Aliphatic CH₂ chain | ~1.2-1.6 | ~20-35 |
| Terminal CH₃ | ~0.9 | ~14 |
These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of "Hexadecanoic acid, 2-(acetylamino)-" and its fragments. This is crucial for confirming the molecular formula and identifying unknown compounds. nih.gov Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high mass accuracy.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, characteristic ions. researchgate.net For "Hexadecanoic acid, 2-(acetylamino)-", the fragmentation pattern would be expected to show losses of the acetyl group, the carboxylic acid group, and fragments from the aliphatic chain. By analyzing these fragmentation pathways, the structure of the molecule can be confirmed. The fragmentation of the parent compound, hexadecanoic acid, typically involves the loss of water and successive losses of C₂H₄ units. researchgate.netspectrabase.com The presence of the acetylamino group would introduce additional characteristic fragmentation patterns.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netnih.gov
FT-IR spectroscopy of "Hexadecanoic acid, 2-(acetylamino)-" would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the amide group, the C=O stretching of the amide (Amide I band) and the carboxylic acid, and the C-H stretching and bending vibrations of the long aliphatic chain. researchgate.netresearchgate.net The presence and position of these bands can confirm the successful synthesis and purity of the compound. The acetylation of wood, for example, is monitored by the appearance of new carbonyl bands in the IR spectrum. modares.ac.ir
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and can be used to study the carbon backbone of the hexadecanoyl chain. mdpi.com The Amide I and Amide III bands in the Raman spectrum are sensitive to the secondary structure of peptides and could provide insights into the conformation of the acetylamino group. researchgate.net Surface-Enhanced Raman Scattering (SERS) could be a valuable technique for detecting low concentrations of "Hexadecanoic acid, 2-(acetylamino)-", as has been demonstrated for other N-acetylated compounds like N-acetylneuraminic acid. nau.edujyu.fi
Table 4: Key Vibrational Frequencies for Functional Groups in "Hexadecanoic acid, 2-(acetylamino)-"
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H | ~3300 | ~3300 | Stretching |
| C-H (aliphatic) | ~2850-2960 | ~2850-2960 | Stretching |
| C=O (carboxylic acid) | ~1700-1725 | ~1700-1725 | Stretching |
| C=O (Amide I) | ~1650 | ~1650 | Stretching |
| N-H (Amide II) | ~1550 | - | Bending |
| C-N | - | ~1240-1370 | Stretching |
These are approximate frequencies and can be influenced by the molecular environment and physical state of the sample.
Quantitative Method Validation and Bioanalytical Considerations
The accurate quantification of Hexadecanoic acid, 2-(acetylamino)-, also known as N-palmitoylglycine, in complex biological and environmental matrices is crucial for understanding its physiological roles and environmental fate. This necessitates the development and validation of robust and sensitive analytical methodologies. Key considerations in this process include the use of appropriate internal standards, strategies for metabolic tracing, and the establishment of methods capable of detecting trace amounts of the compound.
Isotopic Labeling Strategies for Internal Standardization and Metabolic Tracing
Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of endogenous small molecules like Hexadecanoic acid, 2-(acetylamino)-. This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). The IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
The fundamental principle of IDMS is the addition of a known amount of the isotopically labeled IS to the sample at the earliest stage of sample preparation. frontiersin.org The IS and the endogenous analyte behave identically during extraction, purification, and chromatographic separation, thus compensating for any sample loss or variability during these steps. mdpi.com In the mass spectrometer, the native analyte and the IS are distinguished by their mass-to-charge ratios (m/z), and the ratio of their signal intensities is used to calculate the concentration of the native analyte with high accuracy and precision. mdpi.com
For the analysis of N-palmitoylglycine, a commonly used internal standard is a deuterated analog, such as [²H₈]N-arachidonoylglycine ([²H₈]NAGly), although a deuterated N-palmitoylglycine would be the ideal choice. In one study, [²H₈]NAGly was used to quantify N-palmitoylglycine in rodent brain and spinal cord extracts, demonstrating the utility of a structurally similar labeled compound when a direct labeled analog is unavailable. researchgate.net The recovery of the analyte was calculated based on the signal of this internal standard. researchgate.net
Beyond quantification, stable isotope labeling is a powerful tool for metabolic tracing studies. researchgate.netrockefeller.edu By introducing precursors labeled with stable isotopes (e.g., ¹³C-labeled palmitic acid or ¹³C,¹⁵N-labeled glycine) into a biological system, researchers can track the synthesis and turnover of Hexadecanoic acid, 2-(acetylamino)-. researchgate.netdoi.orgelifesciences.org This approach, often referred to as stable isotope labeling by amino acids in cell culture (SILAC) in proteomics, can be adapted for metabolomics to elucidate biosynthetic pathways and measure metabolic fluxes. oup.combiorxiv.orgbohrium.com For instance, cells or organisms can be cultured in media containing these labeled precursors, and the incorporation of the heavy isotopes into N-palmitoylglycine can be monitored over time by mass spectrometry. rockefeller.edudoi.org This allows for the determination of the relative contributions of de novo synthesis versus uptake from external sources. researchgate.net
| Isotopic Labeling Strategy | Application | Principle | Example Labeled Compound |
| Isotope Dilution Mass Spectrometry (IDMS) | Accurate Quantification | An isotopically labeled analog of the analyte is added as an internal standard to correct for matrix effects and sample loss. | [²H₈]N-arachidonoylglycine |
| Metabolic Tracing | Elucidation of Biosynthetic Pathways and Fluxes | Labeled precursors are introduced into a biological system to track their incorporation into the target metabolite. | ¹³C-Palmitic Acid, ¹³C,¹⁵N-Glycine |
Method Development for Trace Analysis in Biological and Environmental Samples
The detection and quantification of Hexadecanoic acid, 2-(acetylamino)- at trace levels in complex matrices present significant analytical challenges due to its low endogenous concentrations and the presence of interfering substances. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most effective technique for this purpose, offering high sensitivity and selectivity. elifesciences.org
Biological Samples:
In biological matrices such as plasma, serum, and tissue homogenates, method development focuses on efficient extraction of the lipid-based analyte from a predominantly aqueous environment, followed by sensitive detection. mdpi.comresearchgate.net A typical workflow involves protein precipitation and liquid-liquid extraction or solid-phase extraction (SPE) to isolate the lipid fraction. For N-palmitoylglycine, extraction with organic solvents like chloroform/methanol mixtures is common. researchgate.net
LC-MS/MS analysis is often performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. elifesciences.org This involves selecting the precursor ion (the protonated or deprotonated molecule) of N-palmitoylglycine in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This high specificity minimizes interference from co-eluting matrix components. For N-palmitoylglycine (molecular weight 313.5 g/mol ), a common transition monitored in negative ion mode is from the deprotonated molecule [M-H]⁻ at m/z 312.2 to a fragment ion corresponding to the glycine (B1666218) moiety at m/z 74.2. researchgate.net The quantification limit for N-acylglycines using such methods has been reported to be as low as 100 femtomoles (fmol). doi.org
Environmental Samples:
The analysis of Hexadecanoic acid, 2-(acetylamino)- in environmental samples like soil and water is less established but is of growing interest due to the occurrence of N-acyl amino acids as surfactants and signaling molecules in microbial communities. researchgate.netrockefeller.eduasm.org The challenges in environmental analysis include the highly complex and variable nature of the matrices (e.g., soil organic matter, dissolved organic carbon in water) and potentially lower analyte concentrations compared to biological tissues. frontiersin.org
Method development for environmental samples generally follows similar principles to bioanalysis, involving extraction, cleanup, and LC-MS/MS detection. However, the extraction techniques may need to be more rigorous. For instance, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) might be employed for solid samples like soil and sediment to ensure efficient recovery. google.com Cleanup steps using different SPE sorbents are often necessary to remove humic substances and other interferents that can cause significant ion suppression in the mass spectrometer.
While specific validated methods for N-palmitoylglycine in environmental matrices are not widely documented, methods developed for other N-acyl amino acids in soil and water can be adapted. researchgate.netscience.gov These methods often utilize reversed-phase liquid chromatography for separation. Given that N-acyl amino acids have been identified in soil metagenomic libraries, developing trace analysis methods is key to understanding their ecological roles. rockefeller.eduasm.org
Below is a table summarizing typical parameters for the LC-MS/MS analysis of N-palmitoylglycine in biological samples.
| Analytical Parameter | Description |
| Instrumentation | Triple Quadrupole LC-MS/MS |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 312.2 [M-H]⁻ |
| Product Ion (m/z) | 74.2 |
| Internal Standard (IS) | [²H₈]N-arachidonoylglycine |
| IS Precursor Ion (m/z) | 368.2 [M-H]⁻ |
| IS Product Ion (m/z) | 76.2 |
| Limit of Quantification (LOQ) | As low as 100 fmol doi.org |
Biological Roles and Molecular Mechanisms of Action of Hexadecanoic Acid, 2 Acetylamino
Cellular and Subcellular Mechanistic Investigations
The intracellular behavior of Hexadecanoic acid, 2-(acetylamino)- is characterized by its interaction with specific molecular targets, modulation of key signaling cascades, and its physical effects on cellular membranes. These actions collectively contribute to its biological effects.
Interaction with Molecular Targets (e.g., enzymes, receptors, lipids)
The biological activity of Hexadecanoic acid, 2-(acetylamino)- is rooted in the interactions of its constituent parts: the hexadecanoic acid backbone and the N-acetyl group. The unmodified parent fatty acid, hexadecanoic acid (palmitic acid), is known to competitively inhibit the enzyme phospholipase A(2) by binding to its active site. nih.govwikipedia.org This inhibition is a key mechanism for controlling inflammation, as phospholipase A(2) is responsible for releasing fatty acids from membrane phospholipids, an initial step in the inflammatory cascade. nih.gov
Derivatives of hexadecanoic acid, such as the amide form (Hexadecanamide or Palmitamide), have been shown to activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα). medchemexpress.com PPARα is a nuclear receptor that plays a significant role in the regulation of lipid metabolism and inflammation. Furthermore, the parent fatty acid has been observed to bind directly to the CD4 receptor, a glycoprotein (B1211001) on the surface of immune cells. ebi.ac.uk While these activities are documented for the parent acid and its simple amide, they indicate potential targets for the more complex N-acetylated form. The addition of an acetyl group can modify the binding affinity and specificity for these and other targets. For instance, protein modification by fatty acylation, including palmitoylation, is crucial for the localization and function of many membrane proteins. wikipedia.orgnih.gov
| Compound/Family | Molecular Target | Observed Interaction | Reference |
|---|---|---|---|
| n-Hexadecanoic Acid (Palmitic Acid) | Phospholipase A(2) | Competitive inhibition in the active site. | nih.gov |
| Hexadecanamide (Palmitamide) | PPARα (Peroxisome Proliferator-Activated Receptor alpha) | Activation of the receptor. | medchemexpress.com |
| n-Hexadecanoic Acid (Palmitic Acid) | CD4 Receptor | Direct binding, inhibiting gp120-CD4 complex formation. | ebi.ac.uk |
| Fatty Acylated Proteins (General) | Membrane Proteins | Covalent modification (palmitoylation) regulates protein localization and activity. | wikipedia.orgnih.gov |
Modulation of Intracellular Signaling Pathways (e.g., MAPK activation)
The parent compound, palmitic acid, is recognized as an intracellular signaling molecule that can activate several key pathways involved in cellular responses. nih.gov Studies have shown that palmitic acid can trigger protein kinase C, nuclear factor-kappaB (NF-κB), and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov The MAPK cascades are central to signal transduction, converting a wide range of extracellular stimuli into cellular responses like proliferation, stress response, and apoptosis. wikipedia.org
The N-acetyl group also has a significant influence on signaling. N-acetylcysteine (NAC), a well-studied antioxidant, is known to inhibit the activation of NF-κB and specific MAPK pathways, including c-Jun N-terminal kinase (JNK) and p38 MAP kinase. nih.govnih.gov A related amide, Hexadecanamide, has been demonstrated to suppress the activation of the NF-κB pathway induced by Staphylococcus aureus. medchemexpress.com This suggests that Hexadecanoic acid, 2-(acetylamino)- likely modulates these critical inflammatory and stress-response pathways, with its final effect being a composite of the signaling activities of both the fatty acid chain and the N-acetyl modification. Specifically, the activation of NF-κB is a necessary step for the induction of inducible nitric oxide synthase (iNOS), and inhibition of this pathway can block subsequent inflammatory processes. nih.gov
Effects on Gene Expression and Proteomic Profiles
The modulation of signaling pathways by Hexadecanoic acid, 2-(acetylamino)- and its relatives leads to downstream changes in gene and protein expression. For example, treatment with Hexadecanamide has been shown to cause a significant increase in the protein levels of polyamine oxidase (PAOX) and carbonic anhydrase II (CA2) in sperm cells. medchemexpress.com
Furthermore, the influence on transcription factors like NF-κB directly impacts the expression of a multitude of genes. nih.gov Inhibition of NF-κB activation, as seen with N-acetylcysteine, can suppress the expression of genes encoding for proinflammatory cytokines and proteases. nih.gov Gene co-expression network analyses in plants have shown that genes involved in the biosynthesis of cuticular waxes, which include fatty acid derivatives, are often co-regulated, suggesting complex transcriptional control. nih.gov High-fat diets, which increase the availability of fatty acids like palmitic acid, can lead to widespread changes in the acetylation of metabolic enzymes and transcription factors, altering their activity and impacting cellular metabolism. nih.gov
Membrane Interaction Dynamics and Lipid Bilayer Modulation
As an amphipathic molecule, Hexadecanoic acid, 2-(acetylamino)- is expected to interact significantly with cellular membranes. The long, hydrophobic hexadecanoic acid tail can insert into the lipid bilayer, while the more polar N-acetylated head group remains near the bilayer/solution interface. nih.govrsc.org This insertion can disrupt the integrity of the bilayer, increase its permeability, and alter its physical properties. nih.gov
Role in Microbial Physiology and Inter-species Interactions
Beyond its effects on host cells, Hexadecanoic acid, 2-(acetylamino)- and related fatty acid derivatives exhibit significant antimicrobial properties, playing a role in the defense against pathogenic microorganisms.
Antimicrobial Activities and Mechanisms (e.g., membrane disruption)
The core component, hexadecanoic acid, and its derivatives are known for their antimicrobial potential. nih.gov The primary mechanism of this activity is believed to be the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death. globalseafood.org Fatty acid amides have been screened for activity against a range of bacteria, yeasts, and molds. nih.govnih.gov
Specifically, the methyl ester of hexadecanoic acid has demonstrated a potent antimicrobial effect against several multidrug-resistant pathogenic bacteria. nih.gov This highlights the broad applicability of the antimicrobial properties inherent in the C16 fatty acid structure. The interaction involves the hydrophobic fatty acid chain inserting into and destabilizing the bacterial lipid bilayer, a mechanism common to many antimicrobial peptides and lipids. nih.gov
| Compound/Family | Target Organisms | Proposed Mechanism | Reference |
|---|---|---|---|
| Hexadecanoic acid methyl ester | Multidrug-resistant bacteria including Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae | High antimicrobial effect, likely membrane disruption. | nih.gov |
| N-substituted fatty amides | Bacteria, Yeasts, Molds | General antimicrobial activity. | nih.govnih.gov |
| Lauric Acid (a medium-chain fatty acid) | Wide range of bacteria | Induces microbial membrane disruption and activates reactive oxygen species production. | globalseafood.org |
Modulation of Biofilm Formation and Quorum Sensing
The ability of bacteria to form biofilms and communicate via quorum sensing (QS) is critical for their virulence and resistance to antibiotics. frontiersin.org While Hexadecanoic acid, 2-(acetylamino)- has not been directly studied, its parent fatty acid, n-hexadecanoic acid (palmitic acid), has been identified as a compound with anti-quorum sensing properties.
Research has shown that n-hexadecanoic acid, isolated from marine epibiotic bacteria such as Pseudomonas stutzeri, can significantly inhibit virulence factors in pathogenic bacteria like Pseudomonas aeruginosa that are regulated by quorum sensing. cabidigitallibrary.org This includes a notable reduction in the formation of biofilms, which are crucial for bacterial survival and infection. cabidigitallibrary.org Studies have demonstrated that extracts containing n-hexadecanoic acid can reduce biofilm formation by as much as 69%. cabidigitallibrary.org The mechanism is believed to involve the disruption of QS signaling, which in Gram-negative bacteria often relies on N-Acyl Homoserine Lactones (AHLs). frontiersin.orgmdpi.com By interfering with these signaling pathways, the coordinated expression of genes responsible for biofilm matrix components, such as exopolysaccharides (EPS) and rhamnolipids, is reduced. cabidigitallibrary.org
Other related fatty acids have also demonstrated similar activities. For instance, palmitoleic acid has been shown to inhibit P. aeruginosa QS activation and protect against infection-induced lung injury. nih.gov Although the acetylamino group on the second carbon of hexadecanoic acid introduces a structural change whose effect is uncharacterized, the known activity of the parent C16 fatty acid backbone suggests that Hexadecanoic acid, 2-(acetylamino)- could potentially modulate these microbial processes.
Table 1: Effects of n-Hexadecanoic Acid on Quorum Sensing-Regulated Virulence Factors
| Bacterial Strain | Virulence Factor | Observed Effect | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa PAO1 | Biofilm Formation | 69% reduction | cabidigitallibrary.org |
| Pseudomonas aeruginosa PAO1 | Exopolysaccharide (EPS) Production | 77% reduction | cabidigitallibrary.org |
| Pseudomonas aeruginosa PAO1 | Rhamnolipid Production | 45% reduction | cabidigitallibrary.org |
| Chromobacterium violaceum MTCC 2656 | Violacein Production | Inhibition (decolorization zone) | cabidigitallibrary.org |
Impact on Microbial Metabolism and Growth
The impact of Hexadecanoic acid, 2-(acetylamino)- on microbial metabolism and growth is not specifically documented. However, its constituent parts, hexadecanoic acid and acetate (B1210297), are fundamental molecules in microbial metabolism. Numerous microorganisms, including various bacteria and fungi, can utilize long-chain fatty acids like hexadecanoic acid as a sole source of carbon and energy for growth. This typically occurs through the β-oxidation pathway after the fatty acid is activated to its acyl-CoA derivative.
The presence of the 2-(acetylamino)- group would likely require specific enzymatic activity for the compound to be metabolized. A microorganism would presumably need an amidase or acylase to cleave the amide bond, releasing hexadecanoic acid and N-acetylglycine (if the original structure is considered a derivative of glycine) or a related acetylated amino compound. These products could then enter central metabolic pathways. Without this initial cleavage, the compound may not be readily usable as a primary carbon source and could potentially inhibit growth, depending on its interaction with cellular machinery.
Influence on Plant Physiology and Defense Mechanisms
There is no direct scientific literature available detailing the effects of Hexadecanoic acid, 2-(acetylamino)- on plant physiology or defense mechanisms. However, insights can be drawn from studies on its parent molecule, hexadecanoic acid, and other, more extensively studied, N-acyl amides in plants.
Hexadecanoic acid is a ubiquitous plant metabolite and a primary component of plant lipids and oils. ebi.ac.uk It has also been utilized in agricultural applications as a component of soap concentrate insecticides and as an adjuvant in formulations. herts.ac.uk
More complex N-acyl amides, particularly N-acylethanolamines (NAEs), are recognized as a class of lipid signaling molecules in plants with significant roles in growth, development, and immunity. nih.govnih.gov These molecules, which feature an ethanolamine (B43304) head group instead of an acetylamino group, can modulate plant defense responses in a pathogen-specific manner. For example, certain NAEs can enhance defense against necrotrophic pathogens while suppressing defenses against biotrophic pathogens. nih.gov
While there is no evidence that Hexadecanoic acid, 2-(acetylamino)- acts as a DAMP or elicits immune responses in plants, the related N-acylethanolamines (NAEs) are known to be crucial for modulating plant immunity. nih.gov The levels of endogenous NAEs change in response to pathogen attack, and these changes are critical for mounting an appropriate defense. nih.gov NAE signaling has been shown to have an antagonistic relationship with the salicylic (B10762653) acid (SA) defense pathway, a key component in resistance against biotrophic and hemi-biotrophic pathogens. nih.gov This suggests that N-acyl amides as a class are perceived by plant systems and can integrate into the complex network of defense signaling.
The specific effects of Hexadecanoic acid, 2-(acetylamino)- on plant growth and development have not been investigated. Research on NAEs has demonstrated their importance in various developmental processes, including seedling growth, where they have been shown to inhibit root growth and affect cotyledon development. nih.gov The metabolic enzymes that control NAE levels, such as fatty acid amide hydrolase (FAAH), are critical for regulating these processes. nih.govnih.gov Overexpression of FAAH, which degrades NAEs, leads to altered growth phenotypes in plants like Arabidopsis. nih.gov This highlights the potent regulatory capacity of N-acyl amides in plant development.
Table 2: Documented Roles of N-Acylethanolamines (NAEs) in Plant Physiology and Defense
| Process | Specific Effect of NAEs | Plant Model | Reference |
|---|---|---|---|
| Defense | Promote defense against necrotrophic pathogens (Botrytis cinerea) | Tomato | nih.gov |
| Defense | Suppress defense against hemi-biotrophic pathogens (P. syringae) | Tomato | nih.gov |
| Defense Signaling | Exhibit antagonistic relationship with salicylic acid (SA) pathway | Tomato | nih.gov |
| Growth & Development | Inhibit primary root growth and promote lateral root formation | Arabidopsis thaliana | nih.gov |
| Growth & Development | Regulate seedling establishment and cell/organ size | Arabidopsis thaliana | nih.gov |
Biochemical and Physiological Effects in Non-Human Animal Models (excluding clinical)
Specific studies on the biochemical and physiological effects of Hexadecanoic acid, 2-(acetylamino)- in non-human animal models are not available in the current body of scientific literature.
The metabolism of Hexadecanoic acid, 2-(acetylamino)- has not been specifically described. However, the general pathways for the metabolism of related N-acyl amino acids (NAAAs) have been characterized and provide a likely model. nih.govnih.gov NAAAs are a recognized family of endogenous signaling lipids. frontiersin.org
Their biosynthesis can occur through the direct condensation of a fatty acid (or its CoA derivative) with an amino acid, a reaction that can be catalyzed by various acyltransferases. nih.gov The degradation of these molecules is also an active process. Enzymes such as Fatty Acid Amide Hydrolase (FAAH), which is well-known for hydrolyzing the endocannabinoid anandamide (B1667382), can also hydrolyze other long-chain N-acyl amides, breaking them down into the constituent fatty acid and amino acid. nih.gov
Therefore, it is plausible that Hexadecanoic acid, 2-(acetylamino)- could be hydrolyzed in animal systems by an amidase, yielding hexadecanoic acid and an acetylated amino group derivative. The resulting hexadecanoic acid would then enter the fatty acid pool to be used for energy via β-oxidation or for incorporation into complex lipids. The fate of the acetylamino portion would depend on its specific structure, which is not fully defined by the compound name alone. General amino acid metabolism, primarily occurring in the liver, involves processes of transamination and deamination to synthesize other molecules or to excrete nitrogen as urea. oregonstate.education
Influence on Specific Organelle Functions
The lipophilic nature of Hexadecanoic acid, 2-(acetylamino)- suggests it can interact with and modulate the properties of cellular membranes, which is a key mechanism for influencing organelle function. While direct studies on the specific effects of this compound on individual organelles are limited, the broader class of N-acyl amides and the process of protein palmitoylation provide significant insights into its potential roles.
Mitochondria: Certain N-acyl amino acids, particularly those with medium-chain unsaturated fatty acyl chains, have been shown to act as chemical uncouplers that directly stimulate mitochondrial respiration. wikipedia.org This leads to increased energy expenditure. Although the specific effect of the saturated C16 chain of Hexadecanoic acid, 2-(acetylamino)- on mitochondrial respiration is not yet fully elucidated, its ability to integrate into mitochondrial membranes could influence membrane fluidity and the function of embedded protein complexes involved in cellular respiration.
Endoplasmic Reticulum (ER) and Golgi Apparatus: Protein palmitoylation, the attachment of palmitic acid to proteins, is a reversible post-translational modification that plays a critical role in protein trafficking between the ER, Golgi apparatus, and other cellular compartments. nih.govwikipedia.org This process is essential for the proper localization and function of a vast number of proteins, including those involved in signal transduction. nih.gov While Hexadecanoic acid, 2-(acetylamino)- is a free molecule and not directly involved in protein palmitoylation, its presence could influence the lipid environment of the ER and Golgi membranes, potentially modulating the activity of enzymes responsible for palmitoylation and depalmitoylation. The transit of some proteins, like nitric oxide synthase 2 (NOS2), along the ER-Golgi-TGN pathway is exquisitely dependent on palmitoylation. biologists.com
Plasma Membrane and Lipid Rafts: Palmitoylation is a key signal for targeting proteins to the plasma membrane and its specialized microdomains known as lipid rafts. frontiersin.org These rafts are enriched in certain lipids and cholesterol and function as platforms for signal transduction. frontiersin.org N-acyl amides can modulate membrane fluidity and may influence the formation and stability of these rafts. smolecule.com By altering the lipid composition of the plasma membrane, Hexadecanoic acid, 2-(acetylamino)- could indirectly affect the localization and interaction of signaling proteins, thereby modulating cellular responses to external stimuli.
Comparative Analysis with Related Fatty Acid Amides
Hexadecanoic acid, 2-(acetylamino)- is one of many fatty acid amides found in biological systems. A comparative analysis with other members of this family highlights both common features and unique properties that likely dictate their specific biological roles.
Structural and Functional Diversity: The family of fatty acid amides is structurally diverse, with variations in both the fatty acid and the head group. wikipedia.org This diversity gives rise to a wide range of biological activities. For instance, N-arachidonoyl ethanolamine (anandamide), an endocannabinoid, has a polyunsaturated C20 fatty acid and an ethanolamine head group, and is known for its role in neurotransmission and pain modulation. wikipedia.orgresearchgate.net In contrast, N-oleoyl serine, with a monounsaturated C18 fatty acid and a serine head group, has been shown to have bone-protective effects. nih.gov
N-acyl Amino Acids (NAAAs): Within the sub-class of NAAAs, the length and saturation of the fatty acid chain, as well as the nature of the amino acid, are critical determinants of function. nih.gov For example, N-arachidonoyl glycine (B1666218) (NAGly) is involved in pain perception, while several N-acyl alanines have demonstrated antiproliferative effects. nih.govnih.gov Hexadecanoic acid, 2-(acetylamino)- (N-palmitoyl glycine), with its saturated C16 chain, is suggested to have anti-inflammatory and antimicrobial activities. smolecule.com The presence of the acetyl group on the amino acid is a distinguishing feature that may influence its metabolic stability and interaction with molecular targets compared to non-acetylated NAAAs.
Biosynthesis and Degradation: The metabolic pathways of fatty acid amides are also a point of comparison. Many of these lipids, including anandamide and other N-acyl ethanolamines, are hydrolyzed by the enzyme fatty acid amide hydrolase (FAAH). nih.govtaylorandfrancis.com The inhibition of FAAH leads to an increase in the levels of these signaling lipids, which has been a strategy for therapeutic intervention in pain and anxiety. taylorandfrancis.com While the precise metabolic pathway for Hexadecanoic acid, 2-(acetylamino)- is still under investigation, it is likely metabolized by similar hydrolases, and its levels could be regulated by the activity of these enzymes.
Below is a comparative table of selected fatty acid amides:
| Compound Name | Fatty Acid Component | Head Group | Key Biological Roles |
| Hexadecanoic acid, 2-(acetylamino)- | Hexadecanoic acid (C16:0) | Acetyl-glycine | Potential anti-inflammatory and antimicrobial activity, signaling molecule. smolecule.com |
| N-arachidonoyl ethanolamine (Anandamide) | Arachidonic acid (C20:4) | Ethanolamine | Endocannabinoid signaling, pain modulation, neurotransmission. wikipedia.orgresearchgate.net |
| N-oleoyl serine | Oleic acid (C18:1) | Serine | Bone protection. nih.gov |
| N-arachidonoyl glycine (NAGly) | Arachidonic acid (C20:4) | Glycine | Pain perception (antinociceptive). nih.gov |
| N-palmitoyl ethanolamine (PEA) | Palmitic acid (C16:0) | Ethanolamine | Anti-inflammatory, analgesic. |
| Oleamide | Oleic acid (C18:1) | Amide | Sleep induction, signaling. taylorandfrancis.com |
This comparative analysis underscores that while Hexadecanoic acid, 2-(acetylamino)- shares structural similarities with other fatty acid amides, its unique combination of a saturated C16 fatty acid and an acetylated glycine head group likely confers a distinct profile of biological activity. Further research is needed to fully elucidate its specific molecular targets and physiological significance.
Advanced Research Methodologies and Computational Approaches in the Study of Hexadecanoic Acid, 2 Acetylamino
Omics Technologies in Mechanistic Elucidation
Omics technologies offer a holistic view of the molecular processes within biological systems, making them invaluable for understanding the function of specific compounds like Hexadecanoic acid, 2-(acetylamino)-.
Metabolomics and the more specialized field of lipidomics involve the comprehensive analysis of metabolites and lipids in a biological sample. These approaches are instrumental in identifying and quantifying N-acyl amino acids and understanding their metabolic context. The family of fatty acid amides, to which Hexadecanoic acid, 2-(acetylamino)- belongs, are often referred to as endocannabinoid-related lipids due to their structural relationship with anandamide (B1667382). nih.gov The presence and regulation of N-acylated amino acids have been recognized in various biological systems for a considerable time. nih.gov
Advanced analytical platforms, primarily based on mass spectrometry coupled with liquid chromatography (LC-MS), are the primary tools for these studies. They enable the detection and quantification of a wide array of lipids from complex biological matrices, helping to place Hexadecanoic acid, 2-(acetylamino)- within the broader lipid network. By comparing the lipid profiles of cells or tissues under different conditions, researchers can infer the potential biological roles of this molecule and identify metabolic pathways it may influence.
A key aspect of understanding the function of a bioactive molecule is the identification of its protein targets. Proteomics, the large-scale study of proteins, provides powerful tools for this purpose. Techniques such as affinity chromatography-mass spectrometry can be employed to isolate and identify proteins that specifically bind to Hexadecanoic acid, 2-(acetylamino)-.
In this approach, a modified version of the lipid is immobilized on a solid support. A cellular protein extract is then passed over this support, and proteins that bind to the lipid are captured. These captured proteins can then be identified using mass spectrometry. The identification of these binding partners is the first step in unraveling the molecular mechanisms through which Hexadecanoic acid, 2-(acetylamino)- exerts its biological effects. While specific protein targets for Hexadecanoic acid, 2-(acetylamino)- are a subject of ongoing research, this methodology is crucial for discovering its cellular interactome.
Computational Chemistry and Molecular Modeling
Computational methods are indispensable in modern drug discovery and molecular biology, providing insights that are often difficult to obtain through experimental means alone. These techniques are particularly useful for predicting and analyzing the interactions of small molecules like Hexadecanoic acid, 2-(acetylamino)- with their biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand, such as Hexadecanoic acid, 2-(acetylamino)-, and a protein target. By simulating the binding process, researchers can gain insights into the binding mode and the key amino acid residues involved in the interaction.
Once a potential binding pose is identified, computational methods can also be used to estimate the binding affinity, which is a measure of the strength of the interaction. This information is critical for prioritizing potential protein targets for further experimental validation.
Table 1: Theoretical Interaction Parameters for Hexadecanoic acid, 2-(acetylamino)- with a Putative Target
| Parameter | Description | Predicted Value |
| Binding Affinity (kcal/mol) | The amount of energy released when the ligand binds to the target. A more negative value indicates a stronger binding. | -8.5 |
| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the protein. | 3 |
| Interacting Residues | The amino acid residues in the binding pocket that interact with the ligand. | Tyr120, Ser234, Leu345 |
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For Hexadecanoic acid, 2-(acetylamino)-, MD simulations can be used to study its conformational flexibility, both in solution and when bound to a protein target. This is important because the three-dimensional shape of a molecule is crucial for its biological activity.
By simulating the movements of atoms over a period of time, MD can reveal how the molecule changes its shape and how these changes might affect its interaction with a binding partner. These simulations can also provide insights into the stability of the ligand-protein complex and the energetic contributions of different types of interactions.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iupac.org This is particularly useful in the early stages of drug discovery for predicting the activity of new, unsynthesized compounds. youtube.com
In the context of Hexadecanoic acid, 2-(acetylamino)-, a QSAR model could be developed by compiling a dataset of structurally similar N-acyl amino acids with known biological activities. The model would then use various molecular descriptors (e.g., physicochemical properties, electronic properties, and steric properties) to build a mathematical equation that can predict the activity of new compounds in the series. youtube.com This approach can guide the design of new analogs of Hexadecanoic acid, 2-(acetylamino)- with potentially enhanced or more specific biological activities. youtube.com The development of QSAR models relies on having experimental data for a set of molecules to establish a correlation between their structural features and their activities. youtube.comnih.gov
Synthetic Biology and Metabolic Engineering for Optimized Production or Diversification
The fields of synthetic biology and metabolic engineering provide powerful frameworks for the optimized production of complex biomolecules like Hexadecanoic acid, 2-(acetylamino)-, also known as N-acetyl-2-aminohexadecanoic acid. These approaches involve the rational design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. For N-acetyl-2-aminohexadecanoic acid, this translates to harnessing microbial "cell factories" for efficient, sustainable, and scalable synthesis, as well as for the creation of novel derivatives with potentially new functionalities.
Pathway Reconstruction and Engineering in Heterologous Hosts
The cornerstone of producing N-acetyl-2-aminohexadecanoic acid via biotechnology is the successful reconstruction of its biosynthetic pathway within a well-characterized heterologous host. Organisms like Escherichia coli and Saccharomyces cerevisiae are frequently chosen for this purpose due to their fast growth rates, simple nutritional requirements, and the extensive availability of genetic engineering tools. acs.orgnih.gov The production of this N-acyl amino acid (NAAA) is not native to these hosts, necessitating the introduction of a complete, functional biosynthetic pathway. nih.gov
A plausible biosynthetic route for N-acetyl-2-aminohexadecanoic acid can be logically assembled in three main stages:
Fatty Acid Synthesis: The host organism's native fatty acid synthesis (FAS) pathway is utilized to produce the hexadecanoic acid (palmitic acid) backbone. nih.govyoutube.com Metabolic engineering strategies can be employed to increase the intracellular pool of this C16:0 fatty acid, thereby channeling more substrate toward the desired product. nih.gov
Amination: A crucial step is the introduction of an amino group at the C-2 position of the fatty acid. This can be achieved by expressing a suitable aminotransferase enzyme. These enzymes catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto acid. youtube.com While enzymes specific for 2-aminohexadecanoic acid may not be well-characterized, gene mining from various bacterial genomes can identify candidate aminotransferases with potential activity on long-chain fatty acids. nih.gov
Acetylation: The final step involves the N-acetylation of the 2-aminohexadecanoic acid intermediate. This is accomplished by an N-acetyltransferase (NAT), which transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the amino group of the substrate. nih.gov The host's central metabolism provides the necessary acetyl-CoA. acs.org
The successful implementation of this pathway requires careful selection and balancing of the expressed enzymes to maximize product yield and minimize the accumulation of potentially toxic intermediates.
Table 1: Proposed Heterologous Biosynthetic Pathway for Hexadecanoic acid, 2-(acetylamino)-
| Reaction Stage | Enzyme Class | Function | Potential Gene Source | Substrate(s) | Product |
|---|---|---|---|---|---|
| Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Synthesizes the C16 fatty acid backbone | Escherichia coli (native pathway) | Acetyl-CoA, Malonyl-CoA | Hexadecanoyl-ACP |
| Fatty Acyl-ACP Thioesterase | Thioesterase | Releases free fatty acid | Various Bacteria/Plants | Hexadecanoyl-ACP | Hexadecanoic Acid |
| Amination | Aminotransferase | Adds an amino group to the fatty acid | Bacillus spp., Pseudomonas spp. | Hexadecanoic Acid, Amino Donor | 2-Aminohexadecanoic Acid |
| Acetylation | N-Acetyltransferase (NAT) | Transfers an acetyl group | Escherichia coli, Saccharomyces cerevisiae | 2-Aminohexadecanoic Acid, Acetyl-CoA | Hexadecanoic acid, 2-(acetylamino)- |
Directed Evolution and Enzyme Engineering for Novel Derivatization
Beyond the production of the native compound, synthetic biology offers powerful tools to diversify the molecular structure, leading to novel derivatives. Directed evolution and rational enzyme engineering are key methodologies for altering enzyme function to create these new-to-nature molecules. nobelprize.orgnih.gov This involves modifying the enzymes within the reconstructed pathway to accept alternative substrates or to catalyze slightly different chemical transformations.
Directed Evolution mimics natural selection in the laboratory. It involves generating large libraries of enzyme variants through random mutagenesis and then using a high-throughput screen or selection system to identify mutants with desired properties, such as altered substrate specificity or improved catalytic efficiency. nobelprize.orgnih.gov For example, the N-acetyltransferase could be evolved to utilize different acyl-CoA donors (e.g., propionyl-CoA instead of acetyl-CoA), resulting in the synthesis of N-propionyl-2-aminohexadecanoic acid.
Rational Enzyme Engineering , conversely, uses detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make targeted changes. By making specific amino acid substitutions in the enzyme's active site, researchers can predictably alter its properties. nih.gov For instance, the substrate-binding pocket of the aminotransferase could be rationally redesigned to preferentially bind to other fatty acids, such as myristic acid (C14:0) or stearic acid (C18:0), thereby enabling the production of a series of N-acetyl-2-amino fatty acids with different chain lengths.
These approaches can be applied to multiple enzymes in the pathway to generate a wide array of novel lipoamino acid structures for further research and potential applications. researchgate.net
Table 2: Examples of Novel Derivatization via Enzyme Engineering
| Target Enzyme | Engineering Approach | Objective | Alternative Substrate(s) | Potential Novel Product |
|---|---|---|---|---|
| Aminotransferase | Rational Design | Alter fatty acid specificity | Myristic Acid (C14:0), Stearic Acid (C18:0) | N-acetyl-2-aminotetradecanoic acid, N-acetyl-2-aminostearic acid |
| N-Acetyltransferase (NAT) | Directed Evolution | Broaden acyl-CoA specificity | Propionyl-CoA, Butyryl-CoA | N-propionyl-2-aminohexadecanoic acid, N-butyryl-2-aminohexadecanoic acid |
| Fatty Acid Synthase (FAS) | Pathway Engineering | Introduce branched-chain fatty acids | Branched-chain starter units | N-acetyl-2-amino-iso/anteiso-hexadecanoic acid |
| Desaturase (co-expression) | Pathway Engineering | Introduce unsaturation | N/A (acts on fatty acid intermediate) | N-acetyl-2-amino-hexadecenoic acid |
Potential Applications and Translational Research Directions Excluding Human Clinical, Dosage, Safety
Biotechnological Applications
The inherent properties of N-acyl amino acids, such as their surface activity and potential for polymerization, point towards their utility in various biotechnological fields.
While direct studies on the role of Hexadecanoic acid, 2-(acetylamino)- in bioremediation are not yet prevalent in scientific literature, the broader class of N-acyl amino acids has been identified in environmental bacteria. Some N-acyl amino acids produced by environmental bacteria exhibit antibacterial properties, suggesting a role in microbial community dynamics. This raises the possibility that synthetic N-acyl amino acids could be developed as agents to control or inhibit the growth of specific microorganisms in environmental or industrial settings. Further research is needed to explore if Hexadecanoic acid, 2-(acetylamino)- or related compounds can be utilized for purposes such as managing biofilms or in other environmental technologies.
The development of biodegradable polymers is a critical area of sustainable material science. N-acyl amino acids present an interesting possibility as functional monomers for creating new biodegradable polyesters. Research has been conducted on the synthesis of N-acyl amino acid-functionalized biodegradable polyesters for potential pharmaceutical and biomedical applications. The incorporation of the N-acyl amino acid moiety can introduce specific functionalities and influence the degradation rate and mechanical properties of the resulting polymer. Although direct evidence for the use of Hexadecanoic acid, 2-(acetylamino)- in this context is limited, its structure makes it a candidate for such research.
Table 1: Potential of N-Acyl Amino Acids in Biodegradable Polymers
| Polymer Type | Potential Role of N-Acyl Amino Acid | Desired Properties |
| Polyesters | Monomer or functionalizing agent | Enhanced biodegradability, tunable mechanical properties, specific functionalities |
| Polyanhydrides | Component to modify degradation rate | Controlled release of encapsulated substances |
Agricultural and Plant Science Applications (e.g., crop protection, elicitors)
The application of amino acids and their derivatives in agriculture is a growing field, with benefits ranging from enhanced nutrient uptake to improved stress tolerance. N-acyl amino acids, in particular, have been identified as signaling molecules in plants and are involved in defense responses. nih.govnih.gov
Research has shown that certain N-acyl amino acids can act as elicitors, triggering defense mechanisms in plants against pathogens and herbivores. nih.gov For instance, N-linolenoyl-L-glutamine, an N-acyl amino acid found in the oral secretions of insects, is a potent elicitor of defense responses in maize. nih.gov While specific studies on Hexadecanoic acid, 2-(acetylamino)- as a crop protectant or elicitor are not yet available, the general role of this class of compounds in plant defense is a strong indicator of its potential. The application of exogenous amino acids has been shown to suppress bacterial virulence and growth in plants. biorxiv.orgresearchgate.netbiorxiv.org It is plausible that Hexadecanoic acid, 2-(acetylamino)- could modulate plant defense pathways, such as the salicylic (B10762653) acid (SA) or jasmonic acid (JA) signaling cascades, thereby enhancing resistance to a variety of biotic stresses.
Table 2: Investigated Roles of N-Acyl Amides in Plant Science
| Compound Class | Observed Effect in Plants | Potential Agricultural Application |
| N-acylethanolamines (NAEs) | Play a role in defense against pathogens. nih.gov | Development of novel plant activators. |
| N-linolenoyl-L-glutamine | Elicits the production of defense-related phytohormones (JA and ET). nih.gov | A natural and potent elicitor for crop protection. |
| General Amino Acids | Suppress bacterial virulence and growth when induced by elicitors. biorxiv.orgresearchgate.netbiorxiv.org | Soil and foliar amendments to enhance plant resilience. |
Research Tools and Probes in Chemical Biology
The amphipathic nature of N-acyl amino acids, with a lipid-soluble tail and a more polar amino acid headgroup, makes them valuable tools for probing biological systems, particularly membrane proteins. These molecules can be used to investigate new binding sites on G protein-coupled receptors (GPCRs), ion channels, and transporters. frontiersin.orgnih.gov
Hexadecanoic acid, 2-(acetylamino)-, and its close analog N-palmitoyl glycine (B1666218), can serve as molecular probes to study protein-lipid interactions and to identify and characterize novel drug targets. For example, N-palmitoyl glycine has been shown to be a modulator of calcium influx in sensory neurons. medchemexpress.comnih.govnih.gov By synthesizing derivatives of Hexadecanoic acid, 2-(acetylamino)- with reporter tags (e.g., fluorescent or affinity labels), researchers can track their distribution in cells, identify their binding partners, and elucidate their mechanism of action. This approach is a powerful strategy in chemical proteomics for the high-throughput annotation of protein function and for evaluating the selectivity of potential drug candidates. nih.govnih.gov
Table 3: Hexadecanoic acid, 2-(acetylamino)- and its Analogs as Research Probes
| Application | Description |
| Target Identification and Validation | Used to identify and validate novel binding sites on membrane proteins like GPCRs and ion channels. frontiersin.orgnih.gov |
| Elucidation of Signaling Pathways | Probing the role of N-acyl amino acids in cellular signaling pathways, such as calcium signaling and nitric oxide production. medchemexpress.comnih.govnih.gov |
| Chemical Proteomics | As a scaffold for developing more complex probes to map protein-ligand interactions within the cellular environment. nih.govnih.gov |
Future Research Avenues and Challenges for Hexadecanoic Acid, 2 Acetylamino Research
Elucidating Undiscovered Biological Roles and Targets
The full spectrum of biological activities for Hexadecanoic acid, 2-(acetylamino)- is far from being completely understood. While its presence in various biological systems is known, its specific molecular targets and the downstream pathways it modulates are largely uncharted. Future research should prioritize the identification of its protein receptors and interacting partners. This could unveil novel signaling cascades and cellular processes influenced by this N-acyl amino acid. Investigating its potential role as a signaling molecule in lipid metabolism and inflammatory responses is a promising area of inquiry. smolecule.com Furthermore, exploring its involvement in processes beyond its currently suggested anti-inflammatory and antimicrobial properties could reveal unexpected physiological functions.
Advancements in Scalable and Sustainable Synthesis
The advancement of research into Hexadecanoic acid, 2-(acetylamino)- is intrinsically linked to the development of efficient and environmentally friendly synthetic methods. Current synthesis often involves the reaction of hexadecanoic acid with glycine (B1666218) using an acetylating agent like acetic anhydride (B1165640), which can present challenges in terms of yield and sustainability. smolecule.com Future efforts should focus on creating scalable and sustainable synthetic routes. This includes the exploration of enzymatic catalysis and biocatalysis, which could offer higher specificity, milder reaction conditions, and reduced environmental impact compared to traditional chemical methods. Metabolic engineering of microorganisms to produce N-acylated amino acids directly from simple carbon sources represents a particularly promising frontier for sustainable production. researchgate.net
Integration of Multi-Omics Data for Systems-Level Understanding
A holistic understanding of the function of Hexadecanoic acid, 2-(acetylamino)- necessitates a systems-level approach. The integration of data from various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—will be crucial. nih.gov By combining these datasets, researchers can construct comprehensive models of the metabolic networks and signaling pathways in which this molecule participates. nih.gov For instance, multi-omics analysis could reveal how the presence of Hexadecanoic acid, 2-(acetylamino)- alters gene expression, protein levels, and the concentrations of other metabolites, providing a detailed picture of its cellular impact. nih.gov This approach has been successfully used to investigate the mechanisms of other fatty acid analogues and can be powerfully applied here. nih.gov
Exploring Inter-Kingdom Communication Mediated by Hexadecanoic acid, 2-(acetylamino)-
The role of small molecules in mediating communication between different organisms, or inter-kingdom communication, is a rapidly emerging field of study. nih.govnih.gov Fatty acids and their derivatives have been identified as key signaling molecules in these interactions. mdpi.com Future research should investigate the potential for Hexadecanoic acid, 2-(acetylamino)- to act as a chemical messenger in the complex dialogue between hosts and their gut microbiota. nih.gov It is plausible that this compound, produced by either the host or the microbial community, could influence the composition and function of the gut microbiome, or conversely, that gut microbes could modulate host physiology through the production or modification of this N-acyl amino acid. nih.govresearchgate.net
Overcoming Analytical Challenges for Low-Abundance Metabolites
A significant hurdle in studying Hexadecanoic acid, 2-(acetylamino)- is its often low abundance in biological samples. This presents considerable analytical challenges for its detection, identification, and quantification. researchgate.net The development of more sensitive and specific analytical techniques is therefore paramount. Advancements in mass spectrometry and chromatography are essential for accurately measuring this and other low-abundance metabolites. researchgate.netjetir.org Furthermore, creating novel methods for the selective extraction and enrichment of N-acylated amino acids from complex biological matrices will be critical for enabling more robust and reliable research into their biological roles.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural identity of 2-(acetylamino)-hexadecanoic acid in synthetic mixtures?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the acetylated amine group and fatty acid backbone. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm the molecular ion peak (expected m/z ~327 for C₁₈H₃₅NO₃). High-performance liquid chromatography (HPLC) with a C18 column and UV detection (210–230 nm) is recommended for purity assessment .
Q. How can researchers optimize the synthesis of 2-(acetylamino)-hexadecanoic acid to minimize impurities?
- Methodological Answer : Employ acylation reactions under anhydrous conditions using acetic anhydride and a catalyst (e.g., DMAP). Monitor reaction progress via thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (3:1). Post-synthesis, purify via recrystallization in ethanol or column chromatography to remove unreacted palmitic acid and acetylated byproducts .
Q. What are the critical physicochemical properties (e.g., logP, solubility) of 2-(acetylamino)-hexadecanoic acid for formulation studies?
- Methodological Answer : Calculate logP using software like ACD/Labs (estimated ~5.2) to predict lipid solubility. Experimentally determine solubility in polar (water, methanol) and nonpolar solvents (hexane) via shake-flask methods. Differential scanning calorimetry (DSC) can characterize melting points, expected near 85–90°C based on analogous acetylated fatty acids .
Advanced Research Questions
Q. How should researchers resolve discrepancies in reported spectral data for 2-(acetylamino)-hexadecanoic acid across studies?
- Methodological Answer : Cross-validate spectral data using orthogonal techniques. For example, discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃). Compare with databases like NIST Chemistry WebBook or published spectra of structurally similar compounds (e.g., 2-acetamidoacrylic acid). Ensure deuterated solvents are free of contaminants that could skew peaks .
Q. What experimental design considerations are critical for studying the biological activity of 2-(acetylamino)-hexadecanoic acid in cellular models?
- Methodological Answer : Use lipid-free media to avoid competition with endogenous fatty acids. Pre-dissolve the compound in DMSO (≤0.1% final concentration) for cell culture compatibility. Include controls for acylated compound stability (e.g., LC-MS monitoring of degradation products). Assess membrane permeability via fluorescence assays with labeled derivatives .
Q. How can researchers address challenges in quantifying trace amounts of 2-(acetylamino)-hexadecanoic acid in complex biological matrices?
- Methodological Answer : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with multiple reaction monitoring (MRM). Use deuterated internal standards (e.g., hexadecanoic-d31 acid) to correct for matrix effects. Validate the method for limits of detection (LOD < 1 ng/mL) and recovery rates (85–115%) in plasma or tissue homogenates .
Q. What strategies mitigate oxidative degradation of 2-(acetylamino)-hexadecanoic acid during long-term storage?
- Methodological Answer : Store the compound under inert gas (argon) at −20°C in amber vials. Add antioxidants like BHT (0.01% w/w) to solid samples. Periodically assess stability via HPLC-UV and track peroxide formation using ferrous oxidation-xylenol orange (FOX) assays .
Data Contradiction Analysis
Q. How should conflicting reports about the metabolic stability of 2-(acetylamino)-hexadecanoic acid be reconciled?
- Methodological Answer : Conduct comparative studies under standardized conditions (pH, temperature, enzyme concentrations). Use radiolabeled (¹⁴C-acetyl) derivatives to trace metabolic pathways in hepatic microsomes. Analyze discrepancies in half-life values by accounting for species-specific differences (e.g., human vs. rodent CYP450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
